molecular formula C24H31N5O4 B2817409 Ethyl 4-({[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}amino)piperidine-1-carboxylate CAS No. 1115923-16-4

Ethyl 4-({[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}amino)piperidine-1-carboxylate

Cat. No.: B2817409
CAS No.: 1115923-16-4
M. Wt: 453.543
InChI Key: AJKIMFQXNQCASD-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}amino)piperidine-1-carboxylate is a complex organic compound featuring a piperidine backbone, a phenoxypyrimidine moiety, and ester functionalities. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in the development of therapeutic agents targeting various biological pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}amino)piperidine-1-carboxylate typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Piperidine Core: The piperidine ring is often synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Phenoxypyrimidine Moiety: This step involves the coupling of a phenoxypyrimidine derivative with the piperidine core, typically using palladium-catalyzed cross-coupling reactions.

    Esterification: The final step involves the esterification of the piperidine derivative to introduce the ethyl ester group, often using reagents like ethyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of piperidine N-oxide derivatives.

    Reduction: Conversion to alcohols or amines.

    Substitution: Introduction of various functional groups on the phenoxypyrimidine ring.

Scientific Research Applications

Ethyl 4-({[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}amino)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases like cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-({[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxypyrimidine moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-piperidinecarboxylate: A simpler ester derivative of piperidine.

    Phenoxypyrimidine derivatives: Compounds with similar aromatic structures but different substituents.

Uniqueness

Ethyl 4-({[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}amino)piperidine-1-carboxylate is unique due to its combination of a piperidine core with a phenoxypyrimidine moiety, providing a distinct set of chemical and biological properties that are not found in simpler analogs.

This compound’s structural complexity and potential for diverse chemical modifications make it a valuable subject of study in various fields of research.

Properties

IUPAC Name

ethyl 4-[[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O4/c1-2-32-24(31)29-14-10-19(11-15-29)27-23(30)18-8-12-28(13-9-18)21-16-22(26-17-25-21)33-20-6-4-3-5-7-20/h3-7,16-19H,2,8-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKIMFQXNQCASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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